Ethyl hydrogen glutarate

説明

Nomenclature and Structural Considerations in Advanced Chemical Research

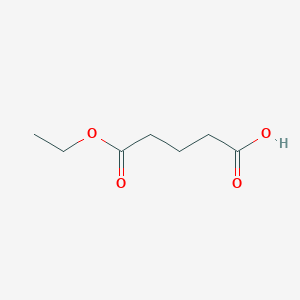

The precise identification of a chemical compound is fundamental to scientific research. Ethyl hydrogen glutarate is known by several names and is defined by its specific molecular structure. Its IUPAC name is 5-ethoxy-5-oxopentanoic acid. thermofisher.comnih.govsigmaaldrich.com This nomenclature clearly indicates a five-carbon chain (pentanoic acid) with an ethoxy group at one end and a carboxylic acid at the other.

The compound is registered under the CAS number 1070-62-8. thermofisher.comscbt.comsielc.com It is also referred to by synonyms such as monoethyl glutarate, pentanedioic acid monoethyl ester, and glutaric acid monoethyl ester. nih.govsielc.com Structurally, it possesses a linear five-carbon backbone, making it a derivative of glutaric acid. One of the two carboxylic acid groups of glutaric acid is esterified with an ethyl group, while the other remains a free carboxylic acid. This bifunctional nature is key to its reactivity and applications.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-ethoxy-5-oxopentanoic acid | thermofisher.comnih.govsigmaaldrich.com |

| CAS Number | 1070-62-8 | thermofisher.comscbt.comsielc.com |

| Molecular Formula | C₇H₁₂O₄ | thermofisher.comscbt.comchembk.com |

| Molecular Weight | 160.17 g/mol | nih.govscbt.com |

| Appearance | Clear colorless to pale yellow liquid | thermofisher.com |

| Boiling Point | 118-120°C at 1.5 mmHg | accelachem.com |

| Density | 1.20 g/cm³ | chembk.com |

| SMILES | CCOC(=O)CCCC(=O)O | thermofisher.comnih.gov |

| InChI Key | MYMNBFURSYZQBR-UHFFFAOYSA-N | thermofisher.comnih.govsielc.com |

Historical Perspectives on Glutarate Ester Research and Development

The study of esters dates back to the mid-19th century, with the work of scientists like Alexander William Williamson on ether synthesis laying the groundwork for understanding related functional groups. nih.gov The esterification reaction between an alcohol and a carboxylic acid became a focal point for studying reaction mechanisms and catalysis. nih.gov

Dibasic esters, a class of compounds that includes derivatives of glutaric acid, gained prominence as their industrial applications were discovered. worldwidejournals.com These compounds, often mixtures of dimethyl succinate, dimethyl glutarate, and dimethyl adipate, were recognized as effective and environmentally friendlier solvents, capable of replacing more toxic options like methylene (B1212753) chloride. worldwidejournals.com Research into the synthesis of these dibasic esters has been ongoing for decades, focusing on improving production economics through catalysis and process optimization, such as reactive distillation. worldwidejournals.com The development of bio-based routes to produce glutaric acid from renewable resources is a more recent focus, driven by environmental concerns and the desire for sustainable chemical production. rsc.org This modern research continues to build on the foundational understanding of esterification developed over a century ago.

Significance of this compound in Modern Organic Synthesis and Catalysis

The dual functionality of this compound—an ester at one end and a carboxylic acid at the other—makes it a versatile intermediate in organic synthesis. It can be used as a building block to introduce a five-carbon chain with differentiated reactivity at each end.

In the field of catalysis, glutarate derivatives are involved in various transformations. For instance, zinc glutarate has been studied for its catalytic activity in the chemical fixation of carbon dioxide into polycarbonates. researchgate.net While not this compound itself, this demonstrates the catalytic potential of the glutarate structure. Esters, in general, are central to many catalytic processes, including hydrogenation reactions where diesters are converted to valuable diols like ethylene (B1197577) glycol using specialized catalysts. google.com

Furthermore, glutarate esters serve as components in polymerization catalysis. Diethyl glutarate, a closely related diester, is used in Ziegler-Natta catalyst systems for the polymerization of olefins. chemspider.comgoogle.com The structure of the ester can influence the stereochemistry and properties of the resulting polymer. This compound, with its available carboxylic acid group, can also be used in the synthesis of polymers like polyesters and polyamides. Its derivatives are also explored as plasticizers and in the formulation of coatings and resins. chembk.comworldwidejournals.com The compound's ability to participate in reactions like alkylation makes it a useful reagent for constructing more complex molecules, such as in the synthesis of α,α-disubstituted amino acid esters via phase-transfer catalysis. acs.org

Structure

2D Structure

特性

IUPAC Name |

5-ethoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMNBFURSYZQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147865 | |

| Record name | Ethyl hydrogen glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-62-8 | |

| Record name | Monoethyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydrogen glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Hydrogen Glutarate and Its Enantiomers

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic methods combine the selectivity of enzymes with the efficiency of chemical reactions, offering a powerful strategy for synthesizing ethyl hydrogen glutarate and its chiral forms. mdpi.com

Enzymatic Hydrolysis of Diesters for Monoglutarate Formation

The selective hydrolysis of a diester, such as diethyl glutarate, is a common method for producing the corresponding monoester. This process relies on the ability of certain enzymes to catalyze the hydrolysis of one of the two ester groups.

Lipases and esterases are frequently employed for this purpose due to their ability to function in organic solvents and their stereoselectivity. researchgate.netscispace.com For instance, Pig Liver Esterase (PLE) has been used in the hydrolysis of 3-substituted glutarate diesters. researchgate.net The enantiotopic stereoselectivity of PLE on dimethyl 3-hydroxy-, 3-methoxyethoxymethoxy-, and 3-benzyloxyglutarates results in the corresponding acid-ester products with varying enantiomeric excesses. researchgate.net

The success of this method depends on the enzyme's ability to differentiate between the two ester functionalities, which can be influenced by the substrate's structure and the reaction conditions.

Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis offers a highly selective means to produce enantiomerically pure forms of this compound, which are crucial building blocks for various pharmaceuticals. researchgate.net

The choice of enzyme is critical for achieving high stereoselectivity. Lipases are a prominent class of enzymes used for the kinetic resolution of racemic mixtures and the desymmetrization of prochiral substrates. researchgate.netscispace.com For example, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, has demonstrated high efficiency in the synthesis of (R)-3-substituted glutaric acid monoesters. researchgate.netlookchem.com

Enzyme engineering, through techniques like directed evolution and rational design, can further enhance the selectivity and activity of enzymes. By modifying the amino acid sequence of an enzyme, its active site can be tailored to favor the production of a specific enantiomer. For example, DNA family shuffling has been used to create chimeric lipase B proteins with significantly improved activity for the hydrolysis of diethyl 3-(3′,4′-dichlorophenyl)glutarate. oup.com

The following table summarizes the use of different enzymes in the synthesis of glutarate monoesters:

| Enzyme | Substrate | Product | Key Findings |

| Pig Liver Esterase (PLE) | Dimethyl 3-hydroxyglutarate | (S)-3-hydroxy-3-methylglutaric acid monoester | Moderate enantiomeric excess (16-40% ee) researchgate.net |

| Candida antarctica Lipase B (Novozym 435) | 3-TBDMSO glutaric anhydride (B1165640) and methanol (B129727) | (R)-3-TBDMSO glutaric acid methyl monoester | High yield (58.6%) and titer (117.2 g/L) researchgate.net |

| Pichia pastoris | Ethyl 2,4-dioxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | High conversion and enantioselectivity researchgate.net |

| Chimeric Lipase B | Diethyl 3-(3′,4′-dichlorophenyl)glutarate | Monoester | 20-fold higher activity than wild-type oup.com |

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of biocatalytic processes. almacgroup.com Key parameters include temperature, pH, substrate concentration, solvent, and enzyme loading. For instance, in the Novozym 435-catalyzed synthesis of (R)-3-TBDMSO glutaric acid methyl monoester, the optimal conditions were identified as a 3:1 molar ratio of methanol to substrate, 50 g/L of catalyst, 200 g/L of substrate, and incubation at 35°C in iso-octane. researchgate.net

The use of whole-cell biocatalysts, which contain the desired enzyme within the microbial cell, can offer advantages in terms of cofactor regeneration and enzyme stability. frontiersin.orgresearchgate.net Process intensification strategies, such as in situ product recovery, can also be employed to overcome product inhibition and enhance productivity. researchgate.net

Conventional Organic Synthesis of Glutarate Monoesters

Traditional organic synthesis provides alternative routes to this compound, often relying on well-established esterification reactions.

Esterification Reactions and Their Regioselectivity

The direct esterification of glutaric acid with ethanol (B145695) in the presence of an acid catalyst is a straightforward method for producing glutarate esters. chemguide.co.uk However, this approach typically yields a mixture of the monoester and the diester, requiring subsequent separation.

A more controlled method involves the reaction of glutaric anhydride with ethanol. chemguide.co.uklibretexts.org This reaction proceeds via the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the ring-opening and formation of the monoester. libretexts.org The regioselectivity of this reaction, meaning which carbonyl group is attacked, is generally not a factor for the unsubstituted glutaric anhydride. However, for substituted glutaric anhydrides, the regioselectivity can be influenced by steric and electronic factors of the substituent.

The following table outlines a general procedure for the synthesis of this compound from glutaric anhydride:

| Step | Procedure |

| 1 | Dissolve glutaric anhydride in an excess of anhydrous ethanol. |

| 2 | Add a catalytic amount of a strong acid (e.g., sulfuric acid). |

| 3 | Heat the reaction mixture under reflux for a specified period. |

| 4 | Cool the reaction mixture and neutralize the catalyst. |

| 5 | Remove the excess ethanol under reduced pressure. |

| 6 | Purify the resulting this compound by distillation or chromatography. |

This method offers a direct route to the monoester, although the reaction conditions may need to be carefully controlled to minimize the formation of the diester as a byproduct. orgsyn.org

Derivatization of Glutaric Acid Precursors

The synthesis of this compound, also known as monoethyl glutarate, is most commonly achieved through the derivatization of glutaric acid and its related precursors. A primary and straightforward method involves the reaction of glutaric anhydride with ethanol. This reaction opens the anhydride ring, resulting in the formation of the monoester, this compound.

A significant focus in the synthesis of glutaric acid monoesters is the generation of specific enantiomers, which are crucial as building blocks in the synthesis of pharmaceutically important molecules. Asymmetric synthesis strategies often employ the desymmetrization of meso-glutaric acid derivatives.

One such strategy is the rhodium-catalyzed enantioselective desymmetrization of meso-3,5-dimethyl glutaric anhydride. nih.gov This method provides a pathway to syn-deoxypolypropionate synthons, which are valuable chiral intermediates. nih.gov The process involves the alcoholysis of the anhydride in the presence of a chiral rhodium catalyst, which selectively produces one enantiomer of the resulting monoester. nih.gov

Enzymatic methods are also prominent for the derivatization of glutaric acid precursors with high stereoselectivity. The hydrolysis of 3-substituted glutarate diesters using esterases, such as pig liver esterase (PLE), can be controlled to achieve high enantiomeric excess. acs.org Similarly, lipases are widely used for the enantioselective alcoholysis of cyclic anhydrides. For instance, the acylation of certain alcohols with glutaric anhydride catalyzed by lipases has been documented as a viable method for kinetic resolution. utupub.fi A notable example is the lipase-catalyzed alcoholysis of 3-TBDMSO-substituted glutaric anhydride with methanol, which produces the corresponding (R)-monomethyl ester, an important intermediate for rosuvastatin. researchgate.net

Table 1: Enzymatic Desymmetrization of Glutaric Anhydride Derivatives

| Enzyme | Substrate | Acyl Acceptor | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 (CALB) | 3-TBDMSO glutaric anhydride | Methanol | (R)-3-TBDMSO glutaric acid methyl monoester | 55 ± 1.6 g L⁻¹ | 98.5% | researchgate.net |

| Pig Liver Esterase (PLE) | Dimethyl 3-substituted glutarates | Water (Hydrolysis) | Chiral 3-substituted glutaric acid monomethyl esters | N/A | Optimization dependent on reaction conditions | acs.org |

Emerging Synthetic Strategies and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for producing glutaric acid and its esters. These strategies emphasize the use of renewable feedstocks, biocatalysis, and the reduction of hazardous waste.

Another significant advancement in green chemistry is the fermentative production of dicarboxylic acids from renewable resources like glucose. A novel synthetic pathway has been developed in the bacterium Corynebacterium glutamicum for the production of glutarate. frontiersin.org This metabolic engineering approach involves expressing genes for lysine (B10760008) decarboxylase and a series of transaminases and dehydrogenases to convert lysine, an intermediate of glucose metabolism, into glutarate. frontiersin.org While this process yields glutaric acid, it can be readily and cleanly converted to this compound via subsequent esterification. This bio-based route avoids the use of harsh chemical methods that traditionally start from precursors like butyrolactone and potassium cyanide. frontiersin.org

Table 2: Fed-Batch Fermentation for Glutarate Production using Engineered C. glutamicum

| Parameter | Value |

|---|---|

| Substrate | Glucose |

| Final Titer | 25 g L⁻¹ |

| Overall Yield | 0.17 g g⁻¹ |

| Volumetric Productivity | 0.32 g L⁻¹ h⁻¹ |

These emerging strategies, combining the precision of enzymatic catalysis with the sustainability of fermentation, represent the future of chemical manufacturing for compounds like this compound, minimizing environmental impact while producing high-value chemicals. wiley-vch.denih.gov

Applications of Ethyl Hydrogen Glutarate As a Chemical Building Block

Chiral Pool Applications

Chiral pool synthesis is a strategy in organic chemistry that utilizes abundant, naturally occurring enantiopure compounds as starting materials to synthesize complex chiral target molecules. wikipedia.org This approach is highly efficient as it incorporates a pre-existing stereocenter, avoiding the need for asymmetric synthesis from achiral precursors. wikipedia.orgyork.ac.uk While ethyl hydrogen glutarate itself is achiral, its structural framework is central to the creation of chiral glutaric acid derivatives that are powerful building blocks in this field. doi.org

Chiral 2- and 3-substituted glutaric acid monoesters are key intermediates for the synthesis of many natural products and drug candidates. doi.org These building blocks can be generated through several sophisticated methods, including the desymmetrization of meso-anhydrides and the stereoselective hydrolysis of diesters.

Enzymatic Hydrolysis

One prominent method involves the enantiotopic stereoselective hydrolysis of 3-substituted glutarate diesters catalyzed by enzymes like Pig Liver Esterase (PLE). cdnsciencepub.com This process converts a prochiral diester into a chiral acid-ester, a direct analogue of this compound but with a substituent at the 3-position that establishes a chiral center. For example, the PLE-catalyzed hydrolysis of dimethyl 3-hydroxyglutarate yields the corresponding chiral monoacid-monoester. cdnsciencepub.com The stereoselectivity of this reaction can sometimes be influenced by the nature of the substituent. cdnsciencepub.com

| Substituent (R') | Product | Enantiomeric Excess (ee) | Configuration |

|---|---|---|---|

| -OH | Methyl hydrogen 3-hydroxyglutarate | 36% | S |

| -OCH₂OCH₂CH₂OCH₃ (MEM) | Methyl hydrogen 3-(methoxyethoxymethoxy)glutarate | 16% | R |

| -OCH₂Ph (Bn) | Methyl hydrogen 3-(benzyloxy)glutarate | 40% | R |

*Data sourced from research on pig liver esterase-catalyzed hydrolyses. cdnsciencepub.com

Asymmetric Synthesis and Desymmetrization

Another advanced approach is the asymmetric synthesis of chiral glutarates via catalytic hydrogenation. The rhodium-catalyzed enantioselective hydrogenation of dimethyl 2-methyleneglutarate (B1258928) using chiral ligands like BINAP has been shown to produce chiral 2-methylglutarates with high enantioselectivity (up to 94% ee). doi.org

Furthermore, the desymmetrization of σ-symmetric substituted glutaric anhydrides provides a powerful route to chiral intermediates. In a reported synthesis of the antifungal antibiotic (-)-preussin, a 3-dimethyl(phenyl)silyl substituted glutaric anhydride (B1165640) was desymmetrized using a chiral auxiliary (Evans' oxazolidinone). psu.edu This key step produced a chiral glutarate half-ester, which was then elaborated into the final complex target molecule. psu.edu The silyl (B83357) group not only acted as a masked hydroxyl group but also directed the stereochemical outcome of subsequent reactions. psu.edu

These examples underscore how the fundamental glutarate structure, as seen in the simple this compound, can be modified and incorporated into sophisticated chiral building blocks essential for modern asymmetric synthesis.

Mechanistic Investigations of Reactions Involving Ethyl Hydrogen Glutarate

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics provides insight into the rates of chemical processes, while thermodynamics governs the position of equilibrium and the energetic feasibility of a reaction. For reactions involving ethyl hydrogen glutarate, these studies are fundamental to understanding its reactivity.

Thermodynamic Studies: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes are crucial for defining the spontaneity and energy profile of a reaction. Isothermal titration calorimetry (ITC) is a powerful technique to determine these parameters for binding interactions. For example, a study on the binding of glutarate (a molecule structurally related to this compound) to a synthetic receptor revealed that the binding process is influenced by both enthalpy and entropy. google.com The association was found to be endothermic, driven by a favorable entropy change resulting from the displacement of solvent molecules upon binding. google.com In another context, the thermodynamics of hydrogenation reactions for aromatic esters have been systematically studied, providing essential data on enthalpies of formation and reaction enthalpies, which are critical for applications like liquid organic hydrogen carriers (LOHCs). mdpi.comntnu.no For instance, the gas-phase enthalpies of formation for various aromatic and aliphatic esters have been calculated using high-level quantum-chemical methods and correlated with experimental data to ensure consistency mdpi.com.

| Compound/Reaction | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| Glutarate binding | ΔH° | +6.6 kcal/mol | Binding to a C₃ᵥ symmetric metallo-host in water | google.com |

| Glutarate binding | TΔS° | +11.0 kcal/mol | Binding to a C₃ᵥ symmetric metallo-host in water | google.com |

| Ethyl Acetate Hydrolysis | Rate Constant (k) | ~0.003 min⁻¹cm⁻³ | Alkaline hydrolysis with NaOH | austinpublishinggroup.com |

| Ethyl Acetate Hydrolysis | Activation Energy (Ea) | 17.44 kJ/mol | Acid-catalyzed hydrolysis | researchgate.net |

Catalytic Mechanisms in Glutarate Ester Transformations

Catalysts play a pivotal role in accelerating reactions involving this compound by providing alternative reaction pathways with lower activation energies. The most common catalytic transformation for this compound is the hydrolysis of its ester group.

The acid-catalyzed hydrolysis of an ester like this compound proceeds via a well-established multi-step mechanism. chemguide.co.uk The process is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which acts as the catalyst. chemguide.co.ukmdpi.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. chemguide.co.uk The attack results in the formation of a tetrahedral intermediate. researchgate.net Subsequently, a proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol). The elimination of ethanol (B145695) regenerates the carbonyl group, and a final deprotonation step releases the carboxylic acid product and regenerates the hydronium ion catalyst. chemguide.co.uk This entire process is reversible, and the position of the equilibrium can be influenced by the concentration of water chemguide.co.uk.

Stereochemical Control and Enantioselective Processes

Controlling the stereochemistry during the synthesis of chiral molecules is a central theme in modern organic chemistry. This compound and its derivatives are valuable building blocks in asymmetric synthesis, where reactions are designed to produce a specific stereoisomer with high selectivity.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation is a powerful method for creating chiral centers. For example, α,γ-dienamide esters have been hydrogenated using a rhodium catalyst with a chiral phosphine (B1218219) ligand (Et-DuPHOS) to produce γ,δ-unsaturated amino acids with high regio- and enantioselectivity. researchgate.net This methodology has been applied to the synthesis of a pivotal glutarate intermediate for the drug Candoxatril, demonstrating the importance of such enantioselective transformations researchgate.net.

Enantioselective Desymmetrization: Another effective strategy involves the desymmetrization of a prochiral or meso-compound. The enantioselective alcoholysis of 3-aminoglutaric anhydrides, which are cyclic derivatives of a substituted glutaric acid, can be achieved using cinchona alkaloid catalysts. This reaction breaks the symmetry of the anhydride (B1165640) to produce γ-carboxy-β-amino acid derivatives with high enantiomeric excess (up to 98% ee). researchgate.net

Enzyme-Catalyzed Resolutions: As mentioned previously, enzymatic kinetic resolution is a widely used technique. Lipases are particularly effective for the enantioselective acylation or hydrolysis of racemic alcohols and esters. utupub.firesearchgate.net For instance, the resolution of chiral secondary alcohols using Candida antarctica lipase (B570770) B (CAL-B) can yield products with excellent enantiomeric purity (>99% ee) researchgate.net. This approach is valuable for producing enantiopomerically enriched intermediates for pharmaceuticals utupub.fi.

Table 2: Examples of Enantioselective Processes in the Synthesis of Glutarate Derivatives and Related Compounds

| Reaction Type | Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Unprotected Enamino Esters | Rh-Josiphos | 93-97% ee | researchgate.net |

| Desymmetric Alcoholysis | 3-Aminoglutaric Anhydride | Cinchona Alkaloids | up to 98% ee | researchgate.net |

| Kinetic Resolution | Chiral sec-Alcohols | Candida antarctica lipase B (CAL-B) | >99% ee | researchgate.net |

| α-Hydrazination | 1,3-Dicarbonyl Compounds | Squaramide Derivative | up to 95% ee | nih.gov |

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that can be difficult to obtain through experiments alone. pitt.edu Methods like Density Functional Theory (DFT) and molecular dynamics (MD) are used to model reaction pathways, calculate energy barriers, and rationalize selectivity. pitt.edunih.gov

Modeling Enzymatic Reactions: Computational studies have been instrumental in elucidating the mechanisms of enzymes that act on glutarate analogs. For the hydrolysis of γ-amino esters catalyzed by Candida antarctica lipase B, molecular docking was used to investigate the loss of enantioselectivity compared to β-amino esters. The modeling revealed that γ-amino esters have greater conformational flexibility in the enzyme's active site, which reduces the effectiveness of the interactions required for high selectivity. researchgate.net

DFT Studies on Reaction Pathways: DFT calculations have been employed to study the mechanism of ester hydrolysis. researchgate.net These studies can model the formation of tetrahedral intermediates and transition states, helping to determine the rate-determining step of the reaction. For example, calculations on the acid-catalyzed hydrolysis of esters have investigated the number of water molecules necessary to form the key tetrahedral intermediate, with some models suggesting one water molecule is sufficient while others indicate a requirement for two. researchgate.net For complex enzymatic reactions, such as those catalyzed by α-ketoglutarate-dependent oxygenases, DFT has been used to map out the potential energy landscape of different proposed pathways, helping to distinguish between competing mechanisms pitt.edu.

Predicting Reactivity and Selectivity: Computational modeling can also rationalize and predict the substrate specificity of enzymes. In one study, the software Rosetta was used to model the papain-catalyzed oligomerization of diethyl glutarate. The calculations showed that the preferred substrate forms an energetically favorable acyl-enzyme complex, while a less reactive substrate leads to a highly strained conformation, thus explaining the observed experimental yields. alquds.edu These computational insights are invaluable for the rational design of new catalysts and for engineering enzymes with improved or altered functionalities alquds.edu.

Derivatives and Analogs of Ethyl Hydrogen Glutarate: Synthesis and Advanced Studies

Synthesis and Characterization of Substituted Ethyl Hydrogen Glutarates

The synthesis of substituted ethyl hydrogen glutarates can be achieved through several synthetic routes, often involving the initial preparation of a substituted glutaric acid followed by selective monoesterification, or by direct modification of a glutarate precursor. A common strategy for introducing substituents at the 3-position of the glutaric acid backbone involves a Knoevenagel condensation of an aldehyde with a malonic ester, followed by a Michael addition. The resulting tetra-substituted propane (B168953) intermediate can then undergo hydrolysis and decarboxylation to yield the 3-substituted glutaric acid, which can be selectively esterified to the corresponding ethyl hydrogen glutarate.

Enzymatic approaches have also been employed for the enantioselective synthesis of chiral substituted ethyl hydrogen glutarates. For instance, the hydrolysis of 3-hydroxy-glutaric acid diesters in the presence of specific enzymes can yield optically active 3-hydroxy-glutaric acid monoesters.

The characterization of these substituted derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the molecular structure, including the position and stereochemistry of the substituents. Infrared (IR) spectroscopy is used to identify the characteristic functional groups, such as the carbonyl stretching frequencies of the carboxylic acid and ester moieties. Mass spectrometry provides information on the molecular weight and fragmentation pattern of the synthesized compounds.

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.25 (t, 3H), 2.4-2.6 (m, 4H), 3.5 (m, 1H), 4.15 (q, 2H), 12.0 (s, 1H) | Presence of ethyl group, methylene (B1212753) protons of the glutarate backbone, proton at the substituted carbon, and the carboxylic acid proton. |

| ¹³C NMR | δ 14.2, 33.5, 38.1, 45.2, 60.8, 173.5, 178.9 | Confirms the carbon skeleton, including the ethyl ester carbons, the glutarate backbone carbons, the substituted carbon, and the two distinct carbonyl carbons. |

| IR (cm⁻¹) | ~1710 (C=O, acid), ~1735 (C=O, ester), ~2500-3300 (O-H, acid) | Indicates the presence of both the carboxylic acid and ester functional groups. |

| Mass Spec (m/z) | [M+H]⁺ corresponding to the calculated molecular weight | Confirms the molecular mass of the target compound. |

Coordination Chemistry with Metal Ions and Organometallic Complexes

The carboxylate functionality of this compound and its derivatives makes them effective ligands for a variety of metal ions. The coordination can occur in a monodentate, bidentate (chelating or bridging) fashion, leading to the formation of discrete metal complexes or extended coordination polymers. The nature of the resulting architecture is influenced by the metal ion's coordination preferences, the steric and electronic properties of the glutarate ligand, and the reaction conditions.

For instance, the reaction of glutaric acid monomethyl ester, a close analog of this compound, with silver(I) oxide yields a coordination polymer. In this structure, the silver ions are bridged by the carboxylate groups of the glutarate ligands. The addition of ancillary ligands, such as phosphines, can lead to the formation of discrete, four-coordinate metal complexes. Similar reactivity is expected for this compound.

The coordination of this compound to organometallic fragments can lead to the formation of novel organometallic complexes with potential applications in catalysis and materials science. The ester group can also participate in coordination, although it is a weaker donor than the carboxylate. The study of these complexes provides insights into the fundamental principles of coordination chemistry and can lead to the development of new functional materials.

| Metal Ion | Glutarate Ligand | Resulting Structure Type | Coordination Mode of Carboxylate |

|---|---|---|---|

| Ag(I) | Monomethyl glutarate | Coordination Polymer | Bridging |

| Cu(I) | Monomethyl glutarate with PPh₃ | Discrete Complex | Bidentate chelating |

Synthesis of Novel Heterocyclic Systems Incorporating Glutarate Moieties

The glutarate backbone is a useful synthon for the construction of various heterocyclic systems. This compound, as a bifunctional molecule, can be strategically employed in cyclization reactions to form rings containing one or more heteroatoms. For example, α-substituted glutaric diesters, which can be derived from this compound, are valuable precursors for the synthesis of biologically relevant 4,5-dihydropyridazin-3(2H)-one derivatives. This transformation typically involves the reaction of the diester with hydrazine.

The synthesis of such heterocyclic systems often relies on the reactivity of both the ester and carboxylic acid functionalities of the glutarate precursor, or a derivative thereof. For instance, the carboxylic acid can be converted to an acid chloride or another activated species to facilitate acylation reactions, while the ester can participate in condensation reactions. The flexibility of the five-carbon glutarate chain allows for the formation of stable five-, six-, and seven-membered heterocyclic rings. The substituents on the glutarate backbone can be used to tune the properties of the resulting heterocyclic compounds.

Fluorinated Analogs and Their Synthetic Utility

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This is due to the high electronegativity and small size of the fluorine atom. In the context of this compound, fluorination can lead to analogs with modified acidity, lipophilicity, and metabolic stability.

A direct method for the synthesis of fluorinated glutarate derivatives is through electrochemical fluorination. For example, the electrochemical fluorination of dimethyl glutarate in the presence of a suitable fluoride (B91410) source has been shown to yield the corresponding monofluoro dimethyl glutarate. This methodology could be adapted for the selective fluorination of this compound. The position of fluorination can be controlled by the reaction conditions.

The synthetic utility of fluorinated ethyl hydrogen glutarates lies in their potential as building blocks for the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. The presence of fluorine can enhance the biological activity of a molecule or improve its pharmacokinetic profile.

| Substrate | Reaction Conditions | Major Product | Yield |

|---|---|---|---|

| Dimethyl glutarate | Electrolysis with Et₄NF·4HF in MeCN, Pt electrodes | Monofluoro dimethyl glutarate | Up to 71.5% |

Peptide and Foldamer Derivatives Incorporating Glutarate Units

In the field of peptide and protein chemistry, glutarate derivatives can serve as valuable linkers or spacers. The bifunctional nature of this compound allows for its incorporation into peptide chains through amide bond formation at its carboxylic acid terminus and further modification at its ester group. Glutarate-based linkers can be used to connect two peptide chains, to attach a peptide to a solid support for solid-phase peptide synthesis, or to conjugate a peptide to other molecules such as labels or drugs.

Advanced Analytical Techniques for the Characterization and Quantification of Ethyl Hydrogen Glutarate

The precise characterization and quantification of ethyl hydrogen glutarate (5-ethoxy-5-oxopentanoic acid) are essential for its application in organic synthesis and various industrial processes. A suite of advanced analytical techniques is employed to elucidate its structure, confirm its identity, assess its purity, and quantify its presence in complex matrices. These methods include sophisticated spectroscopic and chromatographic procedures that provide detailed molecular-level information.

Computational and Theoretical Studies of Ethyl Hydrogen Glutarate

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

No specific studies utilizing Density Functional Theory (DFT) to analyze the electronic structure, reactivity, or frontier molecular orbitals of Ethyl hydrogen glutarate have been found. Similarly, there is no available research on the application of hybrid QM/MM approaches to study this compound within complex systems, such as in solution or interacting with biological macromolecules.

Molecular Dynamics Simulations for Conformational Analysis

There are no published molecular dynamics (MD) simulations that have investigated the conformational landscape of this compound. Such studies would provide insight into its flexibility, preferred shapes in different environments, and dynamic behavior over time, but this research has not been conducted or published.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. No computational SAR or QSAR studies focusing on this compound are present in the current body of scientific literature.

Thermodynamic Parameter Prediction and Kinetic Modeling

While basic physical properties are known, detailed computational predictions of thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and heat capacity for this compound are not available. Furthermore, no kinetic modeling studies on reactions involving this compound have been published.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict how a molecule might bind to a receptor. There are no published studies that have performed molecular docking of this compound with any specific biological target, and consequently, no binding energy calculations are available.

Environmental and Industrial Implications in Advanced Chemical Research

Bio-based Production Pathways and Sustainability Analyses

The primary route to bio-based ethyl hydrogen glutarate involves a two-step process: the fermentative production of glutaric acid followed by its chemical esterification.

Fermentative Production of Glutaric Acid:

Metabolically engineered strains of Corynebacterium glutamicum, a bacterium well-known for its industrial-scale production of amino acids, have been developed for the high-level production of glutaric acid from renewable feedstocks like glucose. nih.govresearchgate.net The biosynthetic pathway is established by introducing and optimizing genes from other organisms, such as Pseudomonas putida. nih.govnih.govrsc.org

The engineered pathway typically involves the conversion of L-lysine, an intermediate of the central metabolism, into glutaric acid via the intermediate 5-aminovalerate (5-AVA). rsc.orgrsc.org Key enzymes in this pathway include L-lysine monooxygenase, 5-aminovaleramide amidohydrolase, 5-aminovalerate transaminase (GabT), and glutarate semialdehyde dehydrogenase (GabD). rsc.org Through systems metabolic engineering, which includes multi-omics analyses and optimization of gene expression, researchers have successfully channeled the metabolic flux towards glutaric acid, achieving high titers and yields while minimizing the formation of byproducts. nih.govnih.gov

Esterification to this compound:

The glutaric acid produced via fermentation is then converted to this compound through Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating glutaric acid with ethanol (B145695). Since glutaric acid has two carboxylic acid groups, controlling the reaction conditions (e.g., molar ratio of reactants, temperature, and reaction time) is crucial to favor the formation of the monoester over the diester (diethyl glutarate). mdpi.com The general reaction is reversible, and water is produced as a byproduct. masterorganicchemistry.commdpi.com

Sustainability Analyses:

| Pathway Stage | Description | Key Organism/Process | Feedstock | Product |

| Fermentation | Microbial conversion of sugars to glutaric acid via an engineered L-lysine pathway. | Corynebacterium glutamicum | Glucose, Sucrose, Xylose | Glutaric Acid |

| Esterification | Acid-catalyzed reaction of glutaric acid with ethanol to form the monoester. | Fischer Esterification | Glutaric Acid, Ethanol | This compound |

Process Engineering and Scale-Up Considerations

Scaling up the production of this compound from the laboratory to an industrial scale presents distinct challenges for both the fermentation and esterification stages.

Fermentation Scale-Up:

The production of glutaric acid has been successfully demonstrated in fed-batch fermentation processes, which allow for high cell densities and product titers. nih.govnih.gov Optimization of fermentation conditions is critical for maximizing productivity. Key parameters that are managed during scale-up include:

Oxygen Transfer Rate: Ensuring sufficient oxygen supply is vital for the aerobic fermentation process of C. glutamicum.

Nutrient Feeding Strategy: A controlled feeding of glucose and other nutrients prevents substrate inhibition and maintains optimal metabolic activity. nih.govnih.gov

pH Control: Maintaining the pH in the optimal range is crucial for enzyme activity and cell viability.

Research has shown successful scaling of glutaric acid production from 5-liter laboratory fermentors to 500-liter pilot-scale fermentors, achieving comparable titers and yields, demonstrating the industrial potential of the bioprocess. rsc.org

| Fermentation Parameter | Significance in Scale-Up | Achieved Titer (Pilot Scale) |

| Dissolved Oxygen | Critical for cell growth and product formation. | 56.0 g/L rsc.org |

| Substrate Feed Rate | Prevents overflow metabolism and toxic byproduct formation. | 56.0 g/L rsc.org |

| pH | Affects enzyme kinetics and nutrient uptake. | 56.0 g/L rsc.org |

Esterification Process Engineering:

The esterification of glutaric acid with ethanol is an equilibrium-limited reaction. masterorganicchemistry.com For industrial-scale production, process intensification strategies are employed to enhance reaction rates and shift the equilibrium towards the product side. mdpi.com These include:

Catalyst Selection: While homogeneous acid catalysts like sulfuric acid are effective, heterogeneous solid acid catalysts (e.g., fly ash, acidic resins) are often preferred for easier separation and recycling, minimizing waste. mdpi.comacs.org

Water Removal: To drive the reaction to completion, the byproduct water is continuously removed. This can be achieved through techniques like azeotropic distillation or the use of membrane reactors, such as pervaporation, which selectively remove water from the reaction mixture. mdpi.comresearchgate.net

Reactor Design: Transitioning from batch reactors to continuous flow systems, such as packed bed reactors or reactive distillation columns, can improve efficiency, reduce operational costs, and provide better control over the reaction. mdpi.comresearchgate.net

The scale-up of esterification requires careful management of heat and mass transfer, as these can differ significantly between laboratory and production scales. researchgate.net

Fate and Transport in Environmental Systems (Limited to Degradation Pathways)

The environmental fate of this compound is primarily determined by its susceptibility to biological and chemical degradation processes. The key degradation pathway is hydrolysis of the ester bond.

Biodegradation:

In biotic systems, esters are generally susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in microorganisms. epa.gov This initial step cleaves the ester bond, breaking down this compound into its constituent molecules: glutaric acid and ethanol.

Step 1: Ester Hydrolysis: this compound + H₂O → Glutaric Acid + Ethanol

Both glutaric acid and ethanol are readily biodegradable. Ethanol is a simple alcohol that is quickly metabolized by a wide range of microorganisms. Glutaric acid, a naturally occurring dicarboxylic acid, can also be completely mineralized. Studies have identified strictly anaerobic bacteria capable of fermenting glutarate to products like butyrate, isobutyrate, and CO₂, which are then further metabolized in the environment. nih.gov

The degradation of more complex industrial esters, such as phthalates, also proceeds via an initial hydrolysis step to form a monoester, which is then further broken down. nih.govmdpi.com This provides a strong model for the expected degradation pathway of this compound, suggesting it is unlikely to persist in the environment.

| Degradation Stage | Process | Products | Environmental Significance |

| Primary Degradation | Enzymatic Hydrolysis | Glutaric Acid, Ethanol | Loss of parent compound identity. |

| Ultimate Degradation | Microbial Metabolism | CO₂, H₂O, Butyrate | Complete mineralization or conversion to natural metabolites. |

Waste Valorization and By-product Utilization in Glutarate Synthesis

Integrating waste streams as feedstocks and efficiently utilizing reaction byproducts are central to the economic viability and sustainability of bio-based chemical production.

Waste Valorization as Feedstock:

The microbial platform for glutaric acid production is adaptable to various carbon sources. Research has demonstrated the potential to use xylose, the second most abundant sugar in lignocellulose, as a feedstock for glutaric acid synthesis. acs.org This opens up the possibility of using agricultural and forestry residues as low-cost, non-food competing raw materials.

Furthermore, crude glycerol (B35011), a major byproduct of the biodiesel industry, is another promising waste stream. mdpi.com While direct use for glutarate production is still under investigation, numerous studies have shown that microorganisms can be engineered to convert crude glycerol into other valuable organic acids and biochemicals, establishing a strong proof-of-concept for its use in similar fermentative processes. nih.govmdpi.comnjtech.edu.cn

By-product Utilization:

In the engineered pathway for glutaric acid synthesis, intermediates such as 5-aminovalerate (5-AVA) can be considered byproducts if the conversion is incomplete. rsc.org Metabolic engineering strategies focus on minimizing the accumulation of these intermediates by enhancing the activity of downstream enzymes and improving the re-uptake of any secreted 5-AVA back into the cell for conversion to glutaric acid. rsc.org Advanced strains have been developed that produce over 100 g/L of glutaric acid with no detectable byproducts, representing a highly efficient and atom-economical process. nih.govnih.gov

Future Directions in Ethyl Hydrogen Glutarate Research

Development of Novel Biocatalysts and Biotransformations

The pursuit of greener and more efficient chemical synthesis has put biocatalysis at the forefront of modern research. For ethyl hydrogen glutarate and its derivatives, the development of novel enzymes and microbial systems offers a promising alternative to traditional chemical methods. Future research is trending towards integrated and highly specialized biocatalytic systems.

One major research avenue involves the discovery and engineering of enzymes with high selectivity and efficiency. Lipases and esterases will continue to be primary targets for modification to improve their regioselectivity in the hydrolysis of diethyl glutarate or the esterification of glutaric acid. Beyond these, researchers are exploring robust enzymes from extremophiles that can withstand harsh industrial process conditions. A key future development lies in the implementation of one-pot, multi-enzyme cascade reactions. These systems, which may combine enzymes like halohydrin dehalogenases and nitrilases, can convert simple precursors into complex chiral molecules, such as derivatives of this compound, in a single reaction vessel, minimizing waste and improving yields. beilstein-journals.org

Another significant trend is the use of whole-cell biocatalysts. Microorganisms such as Rhodococcus erythropolis have been identified for their ability to perform enantioselective hydrolysis, yielding optically pure products that are valuable as precursors for pharmaceuticals. mdpi.com Future work will focus on genetically engineering these microbial factories to enhance metabolic fluxes towards the desired product and to simplify downstream processing. Furthermore, innovative immobilization techniques, such as using microbial spores as natural, resilient carriers for enzymes, are being explored. nih.gov Spore-based biocatalysts offer exceptional stability and reusability, which can drastically reduce the cost of industrial-scale biotransformations. nih.gov

| Research Area | Focus | Potential Impact |

| Enzyme Engineering | Modifying lipases, esterases, and other enzymes for enhanced selectivity and stability. | Higher yields of specific isomers, reduced purification costs. |

| Cascade Bioreactions | Designing one-pot, multi-enzyme systems for complex transformations. | Increased process efficiency, lower environmental footprint. |

| Whole-Cell Catalysis | Engineering microorganisms (e.g., Rhodococcus sp.) for targeted synthesis. | Simplified production of chiral building blocks. |

| Novel Immobilization | Utilizing carriers like microbial spores to create robust and reusable biocatalysts. | Lower operational costs and enhanced catalyst longevity. |

Exploration of New Synthetic Pathways and Applications

While currently used as a plasticizer and solvent, the unique structure of this compound makes it an ideal starting material for a host of new, high-value applications. Future research will concentrate on leveraging its dual functionality to construct complex molecular architectures and functional materials.

A significant area of exploration is its use as a versatile building block in organic synthesis. cymitquimica.com Dicarboxylic acid monoesters are valuable intermediates for producing medicinally important heterocyclic compounds like β-lactams and δ-lactams. mdpi.com this compound can serve as a precursor in multi-step syntheses of active pharmaceutical ingredients (APIs), including the chiral side chains of widely used drugs. beilstein-journals.org Researchers are also investigating its role in creating "dual drug" hybrids, where it acts as a linker to connect two different bioactive molecules, potentially leading to compounds with enhanced or synergistic therapeutic effects. beilstein-journals.org

In polymer chemistry, dicarboxylic acids and their esters are fundamental monomers. longdom.orgiosrjournals.org this compound is a prime candidate for the synthesis of functionalized polyesters and polyamides. beilstein-journals.orgmarketsandmarkets.com Its unreacted carboxylic acid group can be used for post-polymerization modification, allowing for the attachment of other molecules to tailor the polymer's properties for specific applications, such as drug delivery or specialty coatings. longdom.orgmarketsandmarkets.com The transesterification of dicarboxylic acid monoesters is another pathway being explored for creating asymmetrical diesters, which are useful as lubricants and specialty plasticizers. google.com

| Potential Application | Synthetic Role of this compound | Industry |

| Pharmaceuticals | Precursor for chiral side chains and heterocyclic compounds (e.g., lactams). | Pharmaceutical |

| Hybrid Molecules | Linker for creating "dual drug" compounds. | Pharmaceutical |

| Functional Polymers | Monomer for polyesters and polyamides with modifiable side chains. | Materials, Biomedical |

| Specialty Chemicals | Intermediate for asymmetrical diesters used as lubricants and plasticizers. | Chemical, Automotive |

Advanced Computational Predictions and Experimental Validation

In silico methods are becoming indispensable for accelerating research and development, reducing the need for time-consuming and expensive laboratory experiments. For this compound, computational chemistry offers powerful tools to predict its behavior, design better catalysts, and elucidate reaction mechanisms.

A key future direction is the use of molecular docking and molecular dynamics (MD) simulations to predict and understand enzyme-substrate interactions. nih.govrsc.org These techniques can screen large virtual libraries of enzymes to identify promising biocatalysts for the synthesis of this compound. frontiersin.orgresearchgate.net By simulating how the substrate fits into an enzyme's active site, researchers can predict selectivity and identify key amino acid residues to target for protein engineering, thereby rationally designing more efficient biocatalysts. nih.gov

Density Functional Theory (DFT) is another powerful computational tool that will see increased use. DFT calculations can be employed to investigate the electronic structure of this compound and to model the transition states of its chemical reactions. rsc.orgsemanticscholar.orgresearchgate.netmdpi.com This provides deep mechanistic insights into both its synthesis and its subsequent transformations, helping to optimize reaction conditions and predict the formation of byproducts. researchgate.net Computational software can also predict various physicochemical properties, such as stability and reactivity, guiding the design of new synthetic routes and applications. mdpi.com The synergy between these advanced computational predictions and targeted experimental validation will be crucial for rapidly advancing the field.

Integration with Materials Science and Nanotechnology

The integration of this compound into advanced materials and nanotechnologies represents a frontier with vast potential. Its bifunctional nature makes it an excellent candidate for creating highly structured and functional materials from the molecular level up.

In materials science, this compound and related glutarates are being explored as key components in novel polymers and composites. longdom.orgmarketsandmarkets.com Beyond traditional polyesters, it can be used to synthesize materials with enhanced properties, such as improved durability and adhesion in specialty coatings. marketsandmarkets.com A particularly innovative application is the incorporation of glutarate ions into inorganic materials to create organic-inorganic hybrids. For instance, research has shown that glutarate can be incorporated into the structure of octacalcium phosphate, a ceramic biomaterial, to create novel functional materials potentially useful in biomedical applications like bone regeneration. mdpi.com

The field of nanotechnology offers exciting new avenues for this compound. Dicarboxylic acids have been successfully used as reducing and capping agents in the synthesis of metallic nanostructures. researchgate.net Specifically, glutaric acid can direct the formation of gold nanoparticles with controlled morphologies, such as kites and triangular plates. researchgate.net This opens the possibility of using this compound to create functionalized nanoparticles where the ester group is available for further chemical modification. Such particles could have applications in catalysis, sensing, and targeted drug delivery. Furthermore, there is growing interest in using glutarate-based materials in energy storage technologies, such as components in advanced batteries. marketsandmarkets.com

Q & A

Q. What are the optimized synthetic pathways for ethyl hydrogen glutarate, and how do reaction conditions influence yield?

this compound can be synthesized via condensation reactions. For example, diethyl glutarate reacts with ethyl trifluoroacetate under basic conditions (e.g., NaH or Na/EtOH) followed by decarboxylation using boric acid, yielding ~45% product (). Alternatively, acidic treatment (e.g., concentrated H2SO4) of diethyl glutarate achieves higher yields (88%) by directly forming the carboxylic acid intermediate (). Researchers should optimize catalysts (e.g., NaOEt in ethanol for cyanide-mediated condensations) and monitor reaction kinetics to minimize side products like transesterification derivatives ( ).

Q. How should researchers characterize the purity and structural identity of this compound?

- Spectroscopic Analysis : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm ester and carboxylic proton environments. For example, the ester carbonyl (C=O) typically resonates at ~170 ppm in <sup>13</sup>C NMR.

- Chromatography : HPLC or GC-MS can detect impurities (e.g., residual diethyl glutarate).

- Elemental Analysis : Verify molecular formula (C7H12O4) and compare with theoretical values ( ). New compounds require additional data (e.g., X-ray crystallography), while known compounds should cross-reference CAS registry data (1070-62-8) and spectral libraries ( ).

Q. What are the key stability considerations for this compound in experimental storage?

this compound is prone to hydrolysis under acidic or alkaline conditions due to its ester and carboxylic acid groups. Store in anhydrous environments at 4°C, and monitor degradation via periodic FT-IR to detect ester bond cleavage (C-O stretching at ~1250 cm<sup>-1</sup>). Differential scanning calorimetry (DSC) can assess thermal stability, with a reported boiling point of 280°C at 760 mmHg ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data may arise from stereochemical variations or solvent effects. For example, diastereomers formed during chiral synthesis (e.g., using (R)-phenylglycinol in oxazolidine formation) require advanced techniques like chiral HPLC or NOESY for differentiation (). If MS fragmentation patterns conflict with expected structures, high-resolution mass spectrometry (HRMS) and isotopic labeling can clarify fragmentation pathways ().

Q. What statistical approaches are recommended for analyzing this compound’s role in complex mixtures (e.g., wine volatiles)?

In metabolomic studies, multivariate analysis (e.g., PCA or PLS-DA) can identify correlations between this compound and other esters. For instance, negative correlations with diethyl succinate in wine () may reflect competitive enzymatic pathways. Use software like MetaboAnalyst for pathway enrichment analysis and validate findings with permutation tests (p < 0.05) to avoid overfitting ().

Q. How can researchers design experiments to probe the stereochemical effects of this compound in polymer catalysis?

Zinc glutarate catalysts derived from this compound exhibit stereoselectivity in CO2/propylene oxide polymerization ( ). To study this:

- Synthesize enantiopure this compound via chiral auxiliaries (e.g., Evans’ oxazolidinones).

- Use kinetic resolution experiments to compare polymerization rates and tacticity (e.g., via <sup>13</sup>C NMR of polypropylene carbonate).

- Apply density functional theory (DFT) to model transition states and explain stereochemical outcomes ( ).

Q. What methodologies address low reproducibility in this compound-based synthetic routes?

Reproducibility issues often stem from inconsistent purification or catalysis. Mitigation strategies include:

- Standardizing solvent removal (e.g., rotary evaporation below 40°C to prevent ester decomposition).

- Documenting exact molar ratios (e.g., NaBH4/CaCl2 for alcohol reductions) and reaction times ().

- Providing detailed supplementary information (e.g., NMR raw data, chromatograms) to enable replication ().

Data Presentation and Ethical Guidelines

- Tables : Include yield percentages, spectroscopic peaks, and statistical parameters (e.g., RSD for triplicate experiments) ().

- Ethics : Disclose conflicts of interest (e.g., funding sources) and adhere to journal policies on compound characterization ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。